![molecular formula C14H12BrNO4S B2984776 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid CAS No. 941196-03-8](/img/structure/B2984776.png)
4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide-derived compounds, including 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl} iminiomethyl] phenolate, have been synthesized and characterized. These compounds, along with their transition metal complexes, were evaluated for in vitro antibacterial, antifungal, and cytotoxic activity. The study revealed moderate to significant antibacterial activity against various strains and good antifungal activity, highlighting their potential in medicinal chemistry and drug development (Chohan & Shad, 2011).
Catalysis and Chemical Synthesis
The research includes the development of novel catalysts and synthetic methodologies using sulfonamide derivatives. For instance, N-bromo sulfonamide reagents have been synthesized and utilized as efficient catalysts in the synthesis of complex organic molecules through pseudo five-component condensation reactions. This demonstrates the role of sulfonamide derivatives in facilitating chemical transformations, offering advantages such as high yields, short reaction times, and clean workup, which are beneficial in organic synthesis and material science (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Molecular Electronics
Sulfonamide derivatives serve as building blocks in the development of molecular electronics. The synthesis of such compounds using simple and accessible aryl bromides as precursors for thiol end-capped molecular wires is an example of their application in creating components for electronic devices. This underscores the importance of sulfonamide derivatives in the emerging field of molecular electronics, where they contribute to the design and synthesis of molecular wires and other electronic components (Stuhr-Hansen et al., 2005).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction .
properties
IUPAC Name |
4-bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJTWFKHYMOLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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